2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Overview
Description
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a hexane derivative with trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane involves its interaction with molecular targets through its trifluoromethyl and iodine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines: These compounds also contain trifluoromethyl groups and are used in pharmaceuticals.
Trifluoromethyl ethers: These compounds have similar fluorinated substituents and are used in bioactive molecules.
Uniqueness
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is unique due to the combination of multiple trifluoromethyl groups and an iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .
Properties
IUPAC Name |
1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVUHMRDFNBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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